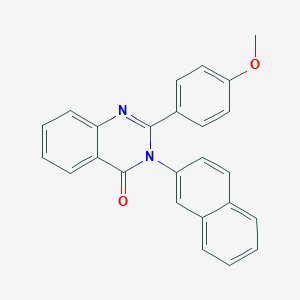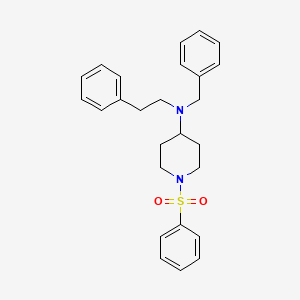
N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a propanoylhydrazinyl group attached to a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylamine, which is then nitrated to form 4-methoxy-3-nitroaniline. This intermediate is then reacted with 2-propanoylhydrazine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydrazination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(4-methoxyphenyl)-3-nitrobenzamide
- N-(4-methoxyphenyl)-4-(2-propanoylhydrazinyl)benzamide
- N-(4-methoxyphenyl)-3-nitro-4-(2-acetylhydrazinyl)benzamide
Uniqueness: N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide is unique due to the presence of both a nitro group and a propanoylhydrazinyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H18N4O5 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-nitro-4-(2-propanoylhydrazinyl)benzamide |
InChI |
InChI=1S/C17H18N4O5/c1-3-16(22)20-19-14-9-4-11(10-15(14)21(24)25)17(23)18-12-5-7-13(26-2)8-6-12/h4-10,19H,3H2,1-2H3,(H,18,23)(H,20,22) |
Clé InChI |
JEJYFVQULGHCDD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10880607.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880646.png)
![(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10880648.png)
![2-(2,4-dichlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10880654.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880657.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B10880662.png)
![1-[4-(4-Ethylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880664.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10880666.png)
